N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline
Description
N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline is a synthetic compound that belongs to the class of triazole derivatives
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-15-5-1-3-14(11-15)4-2-10-20-16-6-8-17(9-7-16)22-13-19-12-21-22/h1,3,5-9,11-13,20H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOOGYUMTHPBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C#CCNC2=CC=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This method is efficient and practical for creating 1,2,3-triazole derivatives. The reaction involves the cycloaddition of organic azides with prop-2-ynyl derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes, with optimization for large-scale production. This includes controlling reaction parameters such as temperature, reaction time, and catalyst loading to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the molecule .
Scientific Research Applications
N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, which contribute to its biological activity. These interactions can affect various molecular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Indole derivatives: These compounds also have diverse biological activities and are used in similar applications.
Uniqueness
N-[3-(3-chlorophenyl)prop-2-ynyl]-4-(1,2,4-triazol-1-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorophenyl and triazole moieties provides a distinct set of properties that differentiate it from other triazole and indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
